molecular formula C20H22F3N5O2 B2683917 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide CAS No. 2034315-25-6

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide

Cat. No.: B2683917
CAS No.: 2034315-25-6
M. Wt: 421.424
InChI Key: GVKLOBPNBYLSPX-UHFFFAOYSA-N
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Description

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions can vary but often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an acetylcholinesterase inhibitor, binding to the enzyme’s active site and preventing the breakdown of acetylcholine

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide is unique due to its combination of a cyclopropylpyridazinyl group and a trifluoromethoxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-[4-(6-cyclopropylpyridazin-3-yl)piperazin-1-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22F3N5O2/c21-20(22,23)30-16-5-3-15(4-6-16)24-19(29)13-27-9-11-28(12-10-27)18-8-7-17(25-26-18)14-1-2-14/h3-8,14H,1-2,9-13H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVKLOBPNBYLSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(C=C2)N3CCN(CC3)CC(=O)NC4=CC=C(C=C4)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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